2-Octylbenzoic acid
CAS No.: 35641-52-2
Cat. No.: VC20651708
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35641-52-2 |
|---|---|
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | 2-octylbenzoic acid |
| Standard InChI | InChI=1S/C15H22O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17/h8-9,11-12H,2-7,10H2,1H3,(H,16,17) |
| Standard InChI Key | QXFADXLALKKHIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1=CC=CC=C1C(=O)O |
Introduction
Structural Characterization and Nomenclature
Defining 2-Octylbenzoic Acid and Its Derivatives
Synthesis and Industrial Production
Synthetic Routes for 2-Amino-5-octylbenzoic Acid
The synthesis typically involves Friedel-Crafts alkylation to introduce the octyl group at the 5-position of 2-aminobenzoic acid (anthranilic acid) . Key steps include:
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Alkylation: Reaction with octyl chloride using AlCl₃ as a catalyst under anhydrous conditions.
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Purification: Recrystallization or column chromatography to achieve >95% purity .
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Characterization: Confirmed via ¹H/¹³C NMR and FT-IR spectroscopy .
Synthesis of 2-(Octyloxy)benzoic Acid
This derivative is synthesized through nucleophilic substitution, where salicylic acid reacts with octyl bromide in the presence of a base:
The reaction proceeds at 80–100°C for 6–8 hours, yielding ~75% product after acid workup.
Physicochemical Properties and Stability
Solubility and Lipophilicity
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2-Amino-5-octylbenzoic Acid: Moderate hydrophobicity (LogP 4.45) enables solubility in polar organic solvents (e.g., ethanol, DMSO) but limited water solubility (<1 mg/mL) .
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2-(Octyloxy)benzoic Acid: Higher LogP (4.82) enhances compatibility with lipid matrices, making it suitable for surfactant formulations .
Thermal and Oxidative Stability
Both compounds degrade above 200°C, with decomposition pathways involving cleavage of the alkyl chain and decarboxylation . Storage recommendations include amber glass vials under inert gas (N₂/Ar) at -20°C to prevent amine oxidation .
Applications in Materials Science
Surfactants and Self-Assembling Monolayers
The amphiphilic nature of these derivatives enables micelle formation in aqueous solutions. Critical micelle concentrations (CMC) for 2-amino-5-octylbenzoic acid range from 0.5–1.0 mM, as determined by surface tension measurements .
Liquid Crystal Technology
2-Amino-5-octylbenzoic acid has been employed in smectic liquid crystal phases, where its alkyl chain facilitates layered molecular ordering. Applications include electro-optical devices and sensors .
Comparative Analysis with Structural Analogs
Impact of Substituent Position
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5-Octyl vs. 2-Octyl: The 5-octyl isomer (CAS 113736-77-9) exhibits lower crystallinity compared to hypothetical 2-octyl derivatives, favoring liquid crystalline behavior .
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Amino vs. Alkoxy Groups: The amino group in 2-amino-5-octylbenzoic acid enhances hydrogen bonding, increasing melting point (mp 148–150°C) versus 2-(octyloxy)benzoic acid (mp 92–94°C) .
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